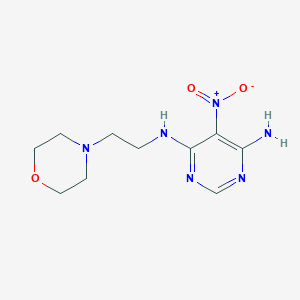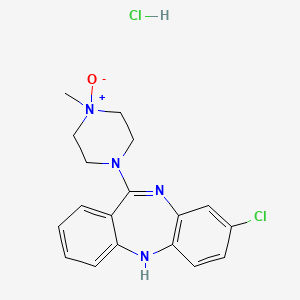
N-(4-chlorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, also known as CHPB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit unique biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Neuroleptic Activity
Research has demonstrated the synthesis of benzamides, including compounds structurally related to N-(4-chlorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, showing potential neuroleptic activities. These compounds have been evaluated for their inhibitory effects on stereotyped behavior in rats, revealing a correlation between structure and activity. Particularly, compounds in this class have shown potent neuroleptic properties with the potential for treatment of psychosis with fewer side effects compared to traditional treatments (Iwanami et al., 1981).
Antidopaminergic Activity
Further studies have explored the antidopaminergic activity of related benzamides, finding significant effects on serum prolactin levels in rats. These findings suggest the potential of such compounds in influencing dopamine D1 and D2-type receptors, which could have implications for treatments targeting dopaminergic systems (Meltzer et al., 1983).
Selective Antidopaminergic Activity
Investigations into the selective antidopaminergic activity of benzamides, including analogs of this compound, have shown promising neuroleptic properties. These studies have highlighted the compounds' inhibitory effects on apomorphine-induced behaviors and their potential as neuroleptics with selective blocking actions on dopamine receptors (Usuda et al., 2004).
Synthesis Methods
Research on the synthesis methods for related benzamide compounds, such as the high-yield synthesis of (S)-BZM and (R)-BZM, has provided foundational knowledge for producing these chemicals. Such studies are crucial for the development of new therapeutic agents based on the benzamide structure (Bobeldijk et al., 1990).
Pharmacokinetics and Drug Development
Comparative pharmacokinetic studies of benzamide neuroleptic drugs across different species have shed light on their absorption, distribution, metabolism, and excretion (ADME) profiles. This research is vital for the development of benzamide-based therapeutics with optimized pharmacokinetic properties for clinical use (Higuchi et al., 1986).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-11-13-23(14-19)18-8-4-16(5-9-18)20(24)22-12-10-15-2-6-17(21)7-3-15/h2-9,19H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVDVNZYTAEPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2471966.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2471969.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471974.png)

![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)
![(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2471978.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2471979.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)


![2-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one](/img/structure/B2471983.png)